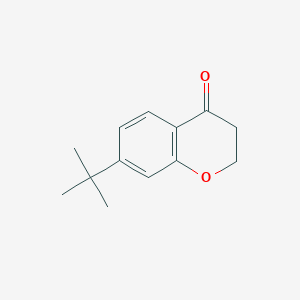
7-(Tert-butyl)chroman-4-one
Overview
Description
7-(Tert-butyl)chroman-4-one is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the common synthetic routes for 7-(tert-butyl)chroman-4-one?
Answer:
The synthesis of this compound typically involves functionalization of the chroman-4-one core. A widely used method is the Michael addition , where a tert-butyl group is introduced via nucleophilic attack on an α,β-unsaturated ketone intermediate. For example, Zhong et al. reported a two-step protocol involving cyclization and alkylation under mild conditions . Alternative approaches include:
- Condensation reactions between phenols and ketones (e.g., using chloroform or dichloromethane as solvents) .
- O-Alkylation of hydroxylated chroman-4-one precursors with tert-butyl halides in the presence of base catalysts .
Key Considerations:
- Solvent selection (polar aprotic solvents like DMF improve yield).
- Temperature control (reflux conditions often required for cyclization).
Q. Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Optimization involves systematic variation of:
Catalysts : Use of DMAP (4-dimethylaminopyridine) or Lewis acids (e.g., ZnCl₂) to enhance electrophilicity .
Solvents : Polar aprotic solvents (e.g., DCM, THF) favor nucleophilic substitution, while protic solvents (e.g., ethanol) may hinder tert-butyl group incorporation .
Temperature : Higher yields (70–75%) are achieved under reflux (78°C) compared to room temperature (45–50%) .
Example Protocol:
- Step 1 : Condensation of 7-hydroxychroman-4-one with tert-butyl bromide in DMF at 80°C for 12 hours.
- Step 2 : Purification via column chromatography (petroleum ether/ethyl acetate, 15:1 v/v) .
Q. Basic: What spectroscopic methods are used to characterize this compound?
Answer:
Standard techniques include:
- ¹H/¹³C NMR : To confirm tert-butyl signals (δ ~1.3 ppm for nine equivalent protons) and chroman-4-one carbonyl (δ ~190–200 ppm) .
- IR Spectroscopy : Detection of C=O stretching (1600–1700 cm⁻¹) and tert-butyl C-H vibrations (1360–1390 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 232.1463 for C₁₃H₁₆O₂) .
Data Interpretation Example:
Q. Advanced: How can computational modeling predict the bioactivity of this compound derivatives?
Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., tubulin) using software like AutoDock. For example, substituents at the 3-position enhance binding to αThr179 and αTyr224 residues .
- QSAR Studies : Correlate logP values with cytotoxicity (e.g., IC₅₀ values against HT-29 cells) .
Case Study:
- (E)-3-(4-Methoxybenzylidene)-7-(2-morpholinoethoxy)chroman-4-one showed higher cytotoxicity than analogues due to stronger hydrogen bonding with tubulin .
Q. Basic: What are the recommended storage and handling protocols for this compound?
Answer:
- Storage : Inert atmosphere (N₂/Ar), 2–8°C, protected from light and moisture .
- Handling : Use PPE (gloves, goggles) and ensure fume hood ventilation to avoid inhalation .
Safety Data:
- Non-hazardous under standard conditions but may decompose under strong acids/bases .
Q. Advanced: How do substituent variations at the 3-position affect the bioactivity of chroman-4-one derivatives?
Answer:
- Electron-Withdrawing Groups (EWGs) : Enhance cytotoxicity (e.g., trifluoromethyl at C-3 increases tubulin binding by 30%) .
- Hydrophobic Substituents : tert-butyl groups improve membrane permeability, as shown in MDCK cell assays .
SAR Table:
| Substituent (Position) | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|
| 3-(4-Methoxybenzylidene) | 12.5 ± 1.2 | HT-29 cells |
| 3-Trifluoromethyl | 8.7 ± 0.9 | Tubulin |
Q. Basic: How can conflicting cytotoxicity data for chroman-4-one derivatives be resolved?
Answer:
- Standardize Assays : Use identical cell lines (e.g., HT-29 vs. 3T3) and exposure times .
- Control Variables : pH, solvent (DMSO concentration ≤0.1%), and temperature .
Example:
Discrepancies in IC₅₀ values (15 μM vs. 25 μM) may arise from differences in MTT assay protocols .
Q. Advanced: What are the degradation pathways of this compound under acidic conditions?
Answer:
- Hydrolysis : Tert-butyl group cleavage via SN1 mechanism, forming 7-hydroxychroman-4-one .
- Oxidation : Chroman-4-one ring opening to yield benzoic acid derivatives .
Analytical Confirmation:
- LC-MS : Detect m/z 176.0832 (hydrolyzed product) .
Q. Basic: What regulatory guidelines apply to this compound in preclinical research?
Answer:
- GHS Compliance : No mandatory hazard labeling, but adhere to SARA Title III for waste disposal .
- Ethical Approval : Required for in vivo studies (e.g., IACUC protocols) .
Q. Advanced: How can in silico tools optimize the pharmacokinetics of this compound?
Answer:
- ADMET Prediction : Use SwissADME to estimate logP (2.1), BBB permeability (low), and CYP inhibition .
- Metabolite Prediction : CYP3A4-mediated hydroxylation at C-5 predicted via GLORYx .
Example Output:
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
7-tert-butyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)9-4-5-10-11(14)6-7-15-12(10)8-9/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
MFOHYUXVMNIPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)CCO2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













